

Experimental procedure for the Corey-Chaykovsky cyclopropanation

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Compound of Interest

Compound Name: 2-Fluorophenyl cyclopropyl ketone

CAS No.: 141030-72-0

Cat. No.: B136464

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Application Note: The Corey-Chaykovsky Cyclopropanation

Abstract & Strategic Utility

The Corey-Chaykovsky cyclopropanation is the gold-standard method for converting

-unsaturated carbonyl compounds (enones) into cyclopropanes using sulfur ylides.^{[1][2][3]} Unlike carbene-based methods (e.g., Simmons-Smith) which rely on alkene electronics, this reaction exploits the nucleophilic nature of sulfur ylides to perform a Michael-initiated ring closure (MIRC).

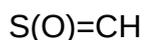
Why this matters in Drug Discovery: Cyclopropyl groups are "privileged scaffolds" in medicinal chemistry. They act as rigid bioisosteres for alkyl chains, locking conformations to improve receptor binding affinity while simultaneously blocking metabolic hotspots (e.g., preventing P450 oxidation at adjacent carbons).

Mechanistic Expertise: The "Hard/Soft" Switch

Causality governs outcome. The success of this reaction hinges entirely on selecting the correct ylide species. A common failure mode is the accidental formation of epoxides instead of cyclopropanes due to a misunderstanding of ylide thermodynamics.

The Critical Distinction: Sulfoxonium vs. Sulfonium[3][4][5][6][7][8]

- Dimethyloxosulfonium Methylide (Me



): Derived from Trimethylsulfoxonium Iodide (Me

SOI). This ylide is stabilized by the oxygen atom on sulfur. It is a "softer" nucleophile and the addition to the carbonyl is reversible. It prefers the thermodynamic pathway: 1,4-addition (conjugate addition) followed by ring closure to form cyclopropanes.

- Dimethylsulfonium Methylide (Me



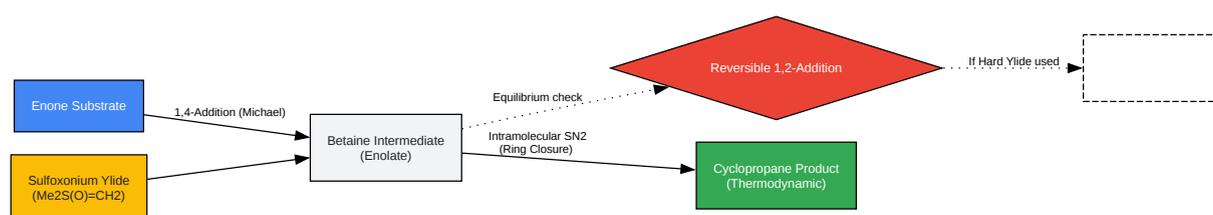
): Derived from Trimethylsulfonium Iodide (Me

SI). This ylide is less stable and a "harder" nucleophile. It attacks the hardest electrophile (the carbonyl carbon) irreversibly (kinetic control), leading to epoxides.

Rule of Thumb: For cyclopropanation of enones, always use Me

SOI (Sulfoxonium).

Pathway Visualization



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Figure 1: Mechanistic pathway highlighting the Michael-Initiated Ring Closure (MIRC) specific to sulfoxonium ylides.

Reagent Selection Matrix

Use this table to select the correct system for your specific substrate constraints.

Variable	Standard System (DMSO/NaH)	Mild System (DMSO/KOtBu)	Phase Transfer (DCM/NaOH)
Reagent	Me SOI + NaH	Me SOI + KOtBu	Me SOI + 50% NaOH (aq)
Solvent	Dry DMSO	DMSO / THF	DCM / Toluene
Catalyst	None	None	TBAB or TEBA (10 mol%)
Water Tolerance	Zero (Strictly Anhydrous)	Low	High (Biphasic)
Substrate Scope	Robust; ideal for unhindered enones.	Best for base-sensitive substrates.	Best for scale-up (>10g); avoids DMSO workup.
Key Risk	H evolution; Exothermic.	Fast reaction; potential polymerization.	Slower kinetics; requires vigorous stirring.

Experimental Protocols

Protocol A: The "Gold Standard" (NaH/DMSO)

Best for: Initial discovery scale (100 mg – 5 g) where high conversion is required.

Safety Note: Sodium Hydride (NaH) releases flammable H

gas. DMSO penetrates skin and carries toxic solutes. Work in a fume hood.

Reagents

- Trimethylsulfoxonium Iodide (Me SOI): 1.2 – 1.5 equivalents
- Sodium Hydride (60% dispersion in oil): 1.2 – 1.5 equivalents
- Anhydrous DMSO (0.2 – 0.5 M concentration relative to substrate)
- Substrate:
 - unsaturated ketone/ester

Step-by-Step Procedure

- Glassware Prep: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool under N₂.
- Ylide Generation:
 - Add NaH (1.2 equiv) to the flask. (Optional: Wash with dry pentane to remove mineral oil if high purity is needed, though usually unnecessary).
 - Add Me SOI (1.2 equiv) as a solid.
 - Critical Step: Add anhydrous DMSO slowly via syringe.
 - Stir at room temperature (RT) for 30–60 minutes.
 - Observation: The mixture will bubble (H₂ release) and eventually become a clear or slightly cloudy solution (the ylide, dimethyloxosulfonium methylide). Wait until bubbling ceases.
- Substrate Addition:
 - Dissolve the enone substrate in a minimal amount of dry DMSO or THF.

- Add the substrate solution dropwise to the ylide solution at RT. (If the reaction is known to be very fast/exothermic, cool to 0°C first).
- Reaction Monitoring:
 - Stir at RT or slightly elevated temperature (50°C) if sterically hindered.
 - Monitor by TLC/LCMS. Reaction typically completes in 1–4 hours.
- Quench & Workup:
 - Pour the reaction mixture carefully into ice-cold water or saturated NH
Cl.
 - Extract 3x with Ethyl Acetate or Et
O.
 - Crucial Wash: Wash combined organics 3x with water (to remove DMSO) and 1x with brine.
 - Dry over MgSO
, filter, and concentrate.[4]

Protocol B: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large scale (>10 g) or when avoiding DMSO removal is desired.

Reagents

- Me
SOI: 1.2 – 1.5 equivalents
- Solvent: Dichloromethane (DCM)
- Base: 50% w/w NaOH (aqueous)

- Catalyst: Tetrabutylammonium bromide (TBAB) or TEBA (10 mol%)

Step-by-Step Procedure

- Setup: In a flask open to air (or under N if substrate is sensitive), dissolve the enone substrate and Me SOI (1.5 equiv) in DCM (0.3 M).
- Catalyst Addition: Add the phase transfer catalyst (TBAB, 10 mol%).
- Initiation: Add the 50% NaOH solution (2–5 equiv) slowly.
- Agitation: Stir vigorously (1000+ RPM). The reaction rate is diffusion-controlled across the phase boundary.
- Reflux (Optional): If the reaction is sluggish at RT, heat to mild reflux (40°C).
- Workup:
 - Dilute with water. Separate layers.
 - Extract aqueous layer with DCM.
 - Wash organics with water/brine.
 - Concentrate. (Note: This method avoids the tedious removal of DMSO).

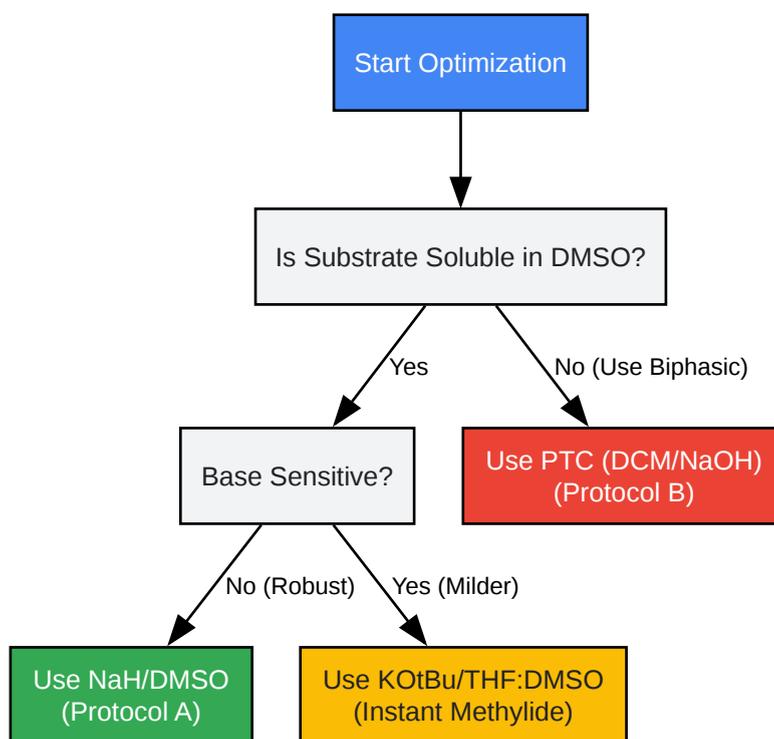
Troubleshooting & Optimization

Self-Validating Check: If your yield is low, check the diastereoselectivity (dr). Low dr often implies the reaction temperature was too high, allowing reversible betaine formation to scramble stereocenters.

Observation	Root Cause	Corrective Action
No Reaction	Ylide not formed (wet DMSO).	Use fresh bottle of anhydrous DMSO or add molecular sieves.
Epoxide Formation	Wrong salt used (Me SI).	Verify reagent label. Ensure Sulfoxonium (Me SOI) is used.
Incomplete Conversion	Ylide decomposition.	Add fresh ylide in batches. Ensure inert atmosphere.
Low Yield (Workup)	DMSO retention.	DMSO holds organics. ^{[5][4][6]} Perform 3–4 aggressive water washes during extraction.
DMS Stench	Dimethyl sulfide byproduct. ^[6]	Quench glassware in a bleach bath (hypochlorite oxidizes DMS to odorless DMSO/sulfone).

Optimization Workflow

Use this logic flow to troubleshoot or optimize new substrates.



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Figure 2: Decision tree for selecting the optimal experimental condition.

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